![molecular formula C12H13N5O B12173448 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide](/img/structure/B12173448.png)
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide
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Overview
Description
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tetrazole ring attached to a phenyl group, which is further connected to a but-2-enamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent addition of the but-2-enamide moiety. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. This reaction is usually carried out under mild conditions using solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrazole derivatives, including 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a series of tetrazole compounds were tested for their ability to combat Staphylococcus aureus and Escherichia coli, demonstrating effective zones of inhibition .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 100 μg/mL |
Compound B | Escherichia coli | 125 μg/mL |
This compound | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of tetrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in reducing inflammation in animal models. For example, one study utilized the carrageenan-induced paw edema method to evaluate the anti-inflammatory effects, revealing that certain tetrazole derivatives significantly reduced swelling compared to standard anti-inflammatory drugs like diclofenac sodium .
Table 2: Anti-inflammatory Effects of Tetrazole Derivatives
Compound | Model Used | Result |
---|---|---|
Compound C | Carrageenan-induced edema | Significant reduction in edema |
Compound D | Carrageenan-induced edema | Comparable to diclofenac |
Analgesic Activity
In addition to antimicrobial and anti-inflammatory properties, tetrazole derivatives have been evaluated for analgesic effects. Studies have indicated that certain compounds exhibit pain-relieving properties comparable to established analgesics. For instance, a derivative was found to provide significant relief in pain models such as the hot plate test and acetic acid-induced writhing test .
Table 3: Analgesic Activity of Tetrazole Derivatives
Compound | Pain Model | Efficacy (%) |
---|---|---|
Compound E | Hot plate test | 60% protection |
Compound F | Acetic acid writhing test | 65% protection |
Case Studies
Several case studies have highlighted the therapeutic potential of tetrazole-containing compounds. One notable study synthesized a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives and evaluated their effectiveness as xanthine oxidase inhibitors, which are crucial for managing gout and other inflammatory conditions . The results indicated that these derivatives not only inhibited xanthine oxidase but also exhibited low toxicity levels.
Another case study focused on the synthesis and evaluation of novel substituted tetrazole derivatives for their analgesic properties. The findings revealed that specific compounds demonstrated potent analgesic activity with minimal side effects, suggesting their potential as safer alternatives to traditional pain medications .
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 1H-1,2,3,4-tetrazol-5-amine, 1-methyl-
Uniqueness
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide is unique due to its specific structural features, such as the but-2-enamide moiety, which distinguishes it from other tetrazole derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a tetrazole ring, known for its pharmacological properties, suggests that this compound may exhibit significant interactions with biological targets, leading to various therapeutic applications.
Structural Characteristics
The compound can be described by its molecular formula C12H14N4 and a molecular weight of approximately 230.26 g/mol. Its structure comprises a butenamide moiety linked to a tetrazole-substituted phenyl group, which is crucial for its biological activity.
The tetrazole ring in this compound allows it to mimic natural substrates in enzymatic reactions. This mimicry facilitates interactions with various enzymes and receptors, potentially modulating biochemical pathways associated with antimicrobial, anticancer, and anti-inflammatory effects.
Biological Activity
Research indicates that compounds containing tetrazole moieties often exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have shown that similar tetrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds like N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide demonstrated significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .
- Anticancer Effects : The ability of tetrazole-containing compounds to interact with cellular pathways suggests potential anticancer properties. Research on related structures indicates that they can induce apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Properties : Compounds with a similar structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Butenamide + Tetrazole | Antimicrobial, Anticancer |
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Thiadiazole + Tetrazole | Antibacterial (MIC values against Bacillus subtilis) |
5-(4-(1H-tetrazol-1-yl)phenyl)-3-aminoisoxazole | Isoxazole + Tetrazole | Antifungal and Antibacterial |
This table illustrates how variations in structural components can influence the biological activities of tetrazole derivatives.
Case Studies
Several case studies highlight the effectiveness of tetrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of tetrazole derivatives exhibited MIC values ranging from 31 μg/mL to 125 μg/mL against various bacterial strains, showcasing their potential as antibacterial agents .
- Cancer Research : In vitro studies have indicated that certain tetrazole-containing compounds can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their utility as anticancer agents .
- Inflammation Models : Research involving animal models has shown that tetrazole derivatives can significantly reduce markers of inflammation, providing evidence for their therapeutic potential in inflammatory diseases .
Properties
Molecular Formula |
C12H13N5O |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-methyl-N-[4-(tetrazol-1-yl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H13N5O/c1-9(2)7-12(18)14-10-3-5-11(6-4-10)17-8-13-15-16-17/h3-8H,1-2H3,(H,14,18) |
InChI Key |
VWWFEQIQWBIDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C |
Origin of Product |
United States |
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